molecular formula C9H7N3O2 B181461 2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 138479-54-6

2-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B181461
M. Wt: 189.17 g/mol
InChI Key: INJKHFHZWYNONQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 138479-54-6 . It has a molecular weight of 189.17 and is a powder at room temperature .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . This synthesis process is part of the research in the development of more selective and potent anticancer molecules .


Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI Code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)benzoic acid are part of the synthesis process of its hybrids . These reactions are crucial in the development of new anticancer agents .


Physical And Chemical Properties Analysis

2-(1H-1,2,4-triazol-1-yl)benzoic acid is a powder at room temperature . It has a melting point of 264-266 degrees Celsius .

Scientific Research Applications

  • It has been used to synthesize supramolecular transition metal(II) complexes with potential applications in photoluminescence and thermal stability (Wang et al., 2018).

  • Studies have explored its role in protonation and metal complex formation, indicating its potential in chemistry and materials science (Stucky et al., 2008).

  • It has been used in the creation of a three-dimensional supermolecule, highlighting its significance in molecular design and supramolecular chemistry (Liu & Han, 2022).

  • The compound has been studied for its anticancer properties, particularly in synthesizing hybrids that show potent inhibitory activities against certain cancer cell lines (Abuelizz et al., 2019).

  • It has applications in antifungal activities, as evidenced by the synthesis and evaluation of triorganotin (4H-1,2,4-triazol-4-yl)benzoates showing good in vitro antifungal activities (Li et al., 2010).

  • Research has explored the coordination of this compound with vanadium, providing insights into its potential applications in bioinorganic chemistry and drug development (Pisano et al., 2013).

  • It has been involved in the analysis of secondary interactions and structure-activity relationships, which is crucial for drug design and molecular engineering (Dinesh, 2013).

  • The compound has been used in the synthesis of phototransformable molecules, demonstrating its utility in photochemistry and materials science (Pagacz-Kostrzewa et al., 2019).

  • Its application in the development of coordination polymers showcases its versatility in materials science and nanotechnology (Wang et al., 2018).

Safety And Hazards

The safety information available indicates that 2-(1H-1,2,4-triazol-1-yl)benzoic acid has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

The future directions for the research and development of 2-(1H-1,2,4-triazol-1-yl)benzoic acid and its hybrids are promising. The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKHFHZWYNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577218
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS RN

138479-54-6
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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